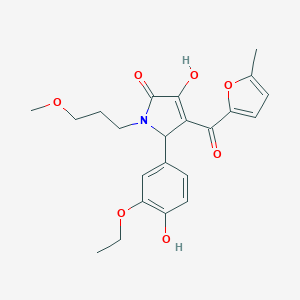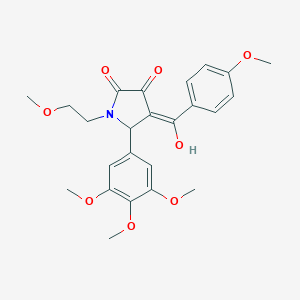![molecular formula C23H16BrNO3 B265671 (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of agriculture. HPPD inhibitors are commonly used as herbicides to control weeds in crops, and they work by inhibiting the activity of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
作用机制
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors work by inhibiting the activity of the (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione enzyme, which is involved in the biosynthesis of plastoquinone and tocopherols in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. The mechanism of action of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of diseases is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to have a range of biochemical and physiological effects. In plants, they inhibit the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and membrane function. In animals, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to modulate oxidative stress and inflammation, which are involved in the pathogenesis of many diseases.
实验室实验的优点和局限性
The advantages of using (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in lab experiments include their high potency, selectivity, and low toxicity. However, their use is limited by their high cost and the potential for resistance to develop over time.
未来方向
There are several future directions for the research and development of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors. One area of focus is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the development of new formulations and delivery methods to improve the efficacy and safety of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors is an ongoing area of research.
合成方法
The synthesis of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors involves the reaction of 3-bromobenzaldehyde with 2,3-dimethyl-1,4-dioxane-2,5-dione in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The final product is obtained after purification by column chromatography.
科学研究应用
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been extensively studied for their potential use as herbicides in agriculture. They have been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. In addition, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
属性
产品名称 |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
|---|---|
分子式 |
C23H16BrNO3 |
分子量 |
434.3 g/mol |
IUPAC 名称 |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16BrNO3/c24-17-12-7-13-18(14-17)25-20(15-8-3-1-4-9-15)19(22(27)23(25)28)21(26)16-10-5-2-6-11-16/h1-14,20,26H/b21-19+ |
InChI 键 |
RTKMTWAHZZSDBE-XUTLUUPISA-N |
手性 SMILES |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=CC=C4)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
规范 SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265594.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265595.png)


![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)